

Application Notes and Protocols: GSK3174998 (Anti-OX40 Agonist) and Immunotherapy Combination

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Compound of Interest

Compound Name: GSK729

Cat. No.: B15293769

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A Note on Nomenclature: Initial searches for "**GSK729**" did not yield a publicly recognized immunotherapy agent. The information presented here pertains to GSK3174998, a humanized IgG1 anti-OX40 agonistic monoclonal antibody developed by GlaxoSmithKline, which has been evaluated in combination with immunotherapy. It is presumed that this is the agent of interest for this report.

Introduction

GSK3174998 is an investigational immunotherapy designed to enhance the body's anti-tumor immune response by targeting the OX40 receptor. OX40, a member of the tumor necrosis factor receptor superfamily, is a potent costimulatory receptor expressed on activated CD4+ and CD8+ T cells. Agonism of OX40 stimulates T-cell proliferation, survival, and cytokine production, while also mitigating the suppressive activity of regulatory T cells (Tregs) within the tumor microenvironment. These mechanisms of action make GSK3174998 a compelling candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to create a more robust and durable anti-cancer effect.

These application notes provide an overview of the mechanism of action, clinical and preclinical data, and detailed protocols for researchers, scientists, and drug development professionals interested in the combination of GSK3174998 with immunotherapy.

Data Presentation

Clinical Trial Data Summary

The ENGAGE-1 (NCT02528357) trial was a first-in-human, open-label, Phase I study evaluating the safety, tolerability, and preliminary clinical activity of GSK3174998 as a monotherapy and in combination with the anti-PD-1 antibody, pembrolizumab, in patients with advanced solid tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Efficacy Results from the ENGAGE-1 Phase I Trial[\[1\]](#)[\[2\]](#)

Treatment Arm	Number of Patients	Overall Response Rate (ORR)	Disease Control Rate (DCR) ≥24 weeks
GSK3174998 Monotherapy (Part 1)	45	0% (No confirmed responses)	9%
GSK3174998 + Pembrolizumab (Part 2)	96	8%	28%

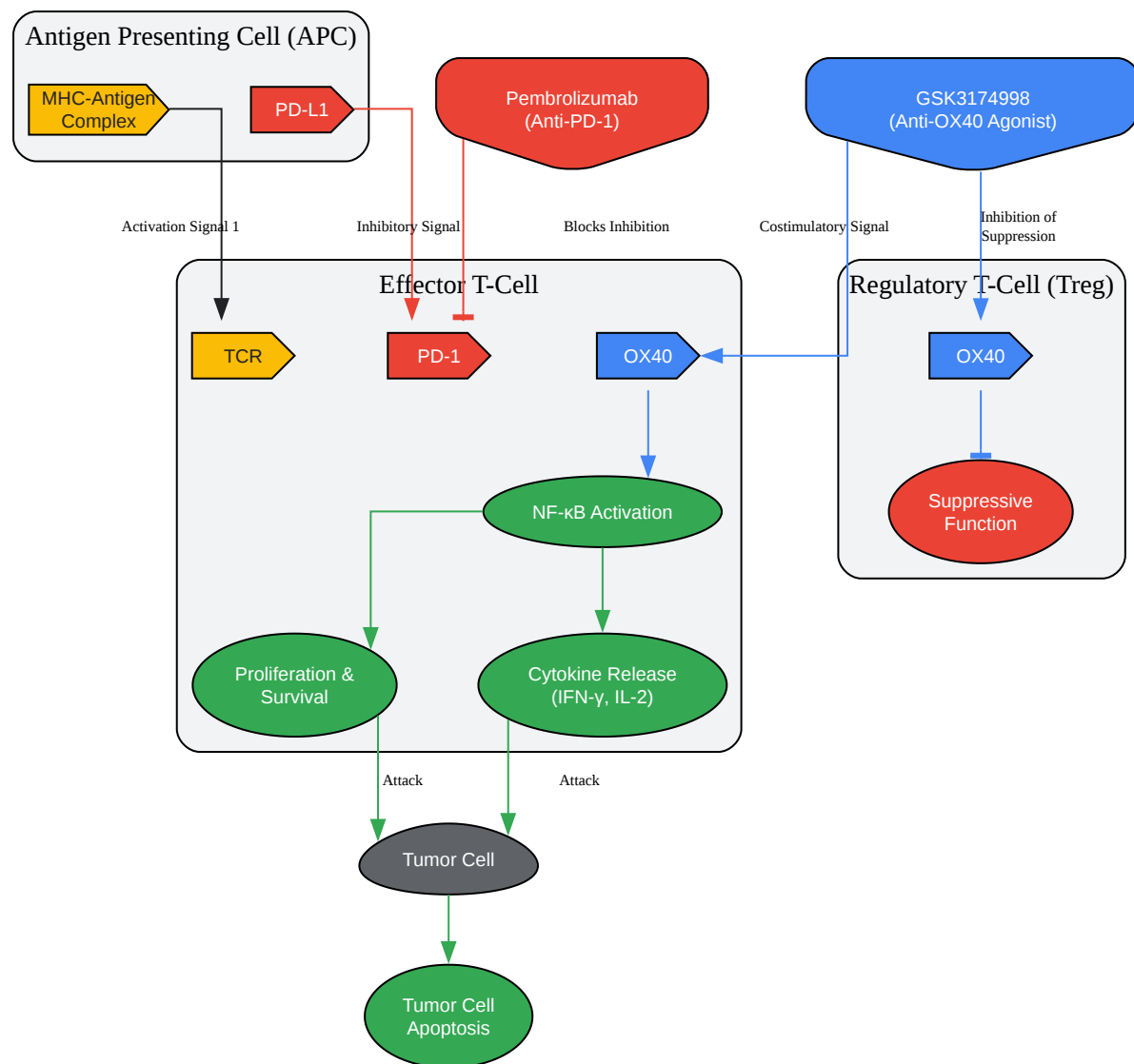
Table 2: Safety Summary from the ENGAGE-1 Phase I Trial[\[1\]](#)[\[2\]](#)

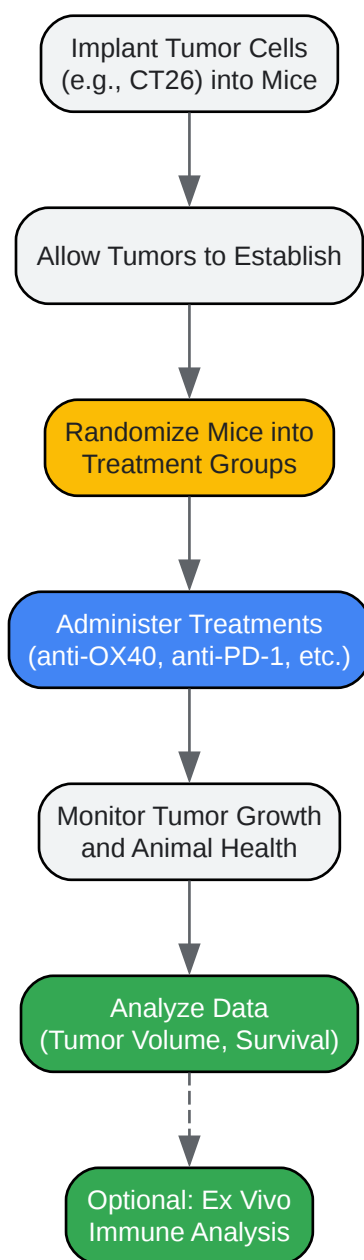
Treatment Arm	Treatment-Related Adverse Events (TRAEs)	Most Common TRAE	Dose-Limiting Toxicities (DLTs)
GSK3174998 Monotherapy (Part 1)	51%	Fatigue (11%)	None Observed
GSK3174998 + Pembrolizumab (Part 2)	64%	Fatigue (24%)	Grade 3 pleural effusion, Grade 1 myocarditis with Grade 3 increased troponin

Signaling Pathways and Mechanisms of Action

GSK3174998 functions as an OX40 agonist, promoting anti-tumor immunity through multiple mechanisms. When GSK3174998 binds to the OX40 receptor on activated T cells, it initiates a signaling cascade that enhances T cell effector functions. In combination with an anti-PD-1 antibody like pembrolizumab, which blocks the inhibitory PD-1/PD-L1 pathway, the therapeutic goal is to synergistically amplify the T-cell-mediated attack on tumor cells.

Diagram: GSK3174998 and Anti-PD-1 Combination Signaling Pathway





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